molecular formula C8H17NO B1453770 4-Propylpiperidin-4-ol CAS No. 923944-30-3

4-Propylpiperidin-4-ol

Cat. No. B1453770
CAS RN: 923944-30-3
M. Wt: 143.23 g/mol
InChI Key: TYPXCWYPFFEOGJ-UHFFFAOYSA-N
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Description

4-Propylpiperidin-4-ol, also known as 1-propyl-4-piperidinol , is a chemical compound with a molecular weight of 143.23 .


Synthesis Analysis

Piperidine derivatives, including 4-Propylpiperidin-4-ol, have been synthesized and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-Propylpiperidin-4-ol is an oil at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

HIV Treatment Research

4-Propylpiperidin-4-ol: derivatives have been synthesized and evaluated for their potential in treating HIV. These compounds have shown promise due to their CCR5 antagonistic activities, which is crucial in the process of HIV-1 entry into cells. The design of these derivatives takes inspiration from FDA-approved drugs and aims to create novel CCR5 antagonists with a new skeleton as potential treatments for HIV .

Agricultural Growth Stimulants

Research has been conducted on derivatives of 4-Propylpiperidin-4-ol for their growth-stimulating activity on spring wheat grains. These studies compare the efficacy of these compounds with domestic growth regulators, indicating their potential use as plant growth stimulators in agriculture .

Pharmacological Research

The basic nitrogen atom present in 4-Propylpiperidin-4-ol derivatives is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction. This feature is common among CCR5 antagonists and is a key focus in pharmacological research to develop new treatments .

Climate Change Resilience in Crops

Derivatives of 4-Propylpiperidin-4-ol are being studied for their ability to enhance the resilience of crops against abiotic stresses such as drought, salinity, and extreme temperature changes. This research is particularly relevant in the context of climate change and its impact on agricultural productivity .

Organic Compound Synthesis

The synthesis of 4-Propylpiperidin-4-ol and its derivatives is a significant area of research in organic chemistry. The process involves obtaining these compounds with basic synthesis parameters and confirming their structures through IR spectroscopy and NMR spectrometry .

Future Directions

Piperidines, including 4-Propylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-propylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-8(10)4-6-9-7-5-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPXCWYPFFEOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734467
Record name 4-Propylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylpiperidin-4-ol

CAS RN

923944-30-3
Record name 4-Propylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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